2-Bromo-3-hydroxy-5-methoxybenzaldehyde

Catalog No.
S14902516
CAS No.
108791-60-2
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxy-5-methoxybenzaldehyde

CAS Number

108791-60-2

Product Name

2-Bromo-3-hydroxy-5-methoxybenzaldehyde

IUPAC Name

2-bromo-3-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3

InChI Key

GFJBSJRHENOLOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)Br)C=O

2-Bromo-3-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3C_8H_7BrO_3 and a molecular weight of approximately 231.04 g/mol. This compound features a benzaldehyde structure with three key functional groups: a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position. The presence of these groups influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 2-bromo-3-hydroxy-5-methoxybenzoic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, leading to 2-bromo-3-hydroxy-5-methoxybenzyl alcohol.
  • Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used (e.g., amines or thiols) .

Research indicates that compounds similar to 2-bromo-3-hydroxy-5-methoxybenzaldehyde exhibit significant biological activities. These compounds may interact with various molecular targets in biological systems, potentially leading to effects such as:

  • Anticancer Activity: There is evidence suggesting that benzaldehyde derivatives can inhibit the growth of certain cancer cells by interfering with specific signaling pathways .
  • Antimicrobial Properties: Some derivatives have shown activity against various pathogens, making them candidates for further pharmacological studies .

The synthesis of 2-bromo-3-hydroxy-5-methoxybenzaldehyde typically involves the following steps:

  • Bromination: Starting from 3-hydroxy-5-methoxybenzaldehyde, bromination is performed using bromine or a brominating agent under controlled conditions.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for research applications.

This compound can also be synthesized via multi-step synthetic routes involving various reagents and conditions optimized for yield and purity .

2-Bromo-3-hydroxy-5-methoxybenzaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Research Tool: Its unique structure allows it to be used in studies related to enzyme inhibition and receptor interactions.
  • Pharmaceutical Development: Due to its potential biological activity, it may play a role in developing new therapeutic agents .

Studies on the interactions of 2-bromo-3-hydroxy-5-methoxybenzaldehyde with metal ions have shown that it can form complexes with various metal ions, including aluminum(III), iron(III), nickel(II), copper(II), thorium(IV), and rhenium(I). These interactions are facilitated through coordination with oxygen and nitrogen atoms present in its structure .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-bromo-3-hydroxy-5-methoxybenzaldehyde. Here are notable examples:

Compound NameKey Differences
5-BromovanillinContains an additional methoxy group at the para position.
5-BromosalicylaldehydeLacks the methoxy group present in 2-bromo-3-hydroxy-5-methoxybenzaldehyde.
2-Bromo-3-hydroxy-4-methoxybenzaldehydeDifferent positioning of hydroxyl and bromine groups.
2-Bromo-4-hydroxy-5-methoxybenzaldehydeVariation in the position of bromine and hydroxyl groups.

Uniqueness: The specific arrangement of functional groups in 2-bromo-3-hydroxy-5-methoxybenzaldehyde imparts distinct chemical reactivity and biological activity compared to its analogs. This unique combination makes it a versatile intermediate in organic synthesis and valuable for various research applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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